

# A Technical Guide to Cinitapride-d5 for Research Applications

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## Compound of Interest

Compound Name: Cinitapride-d5

Cat. No.: B12412207

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This guide provides an in-depth overview of **Cinitapride-d5**, a deuterated analog of the gastroprokinetic agent Cinitapride, for researchers, scientists, and drug development professionals. It covers commercial sourcing, key technical data, its role as an internal standard in bioanalytical methods, and the pharmacological pathways of its non-deuterated counterpart.

## Commercial Suppliers and Product Specifications

**Cinitapride-d5** is available from several commercial suppliers as a research-grade chemical. It is primarily intended for use as an internal standard in pharmacokinetic and metabolic studies. Below is a summary of typical product specifications compiled from various suppliers. Researchers should always refer to the supplier-specific Certificate of Analysis for lot-specific details.

Table 1: Commercial Supplier Information for **Cinitapride-d5**

Supplier	Typical Purity	Available Forms	Storage Conditions
MedchemExpress	≥98%	Solid	-20°C
Clinisciences	Highly Purified	Solid	-20°C
LGC Standards	Research Grade	Neat	Room Temperature
CymitQuimica	Research Grade	Yellow Solid	Long-term at -20°C
Axios Research	Reference Standard	Solid	-20°C
Simson Pharma	Custom Synthesis	Solid	-20°C

Table 2: Physicochemical Properties of **Cinitapride-d5**

Property	Value
Molecular Formula	C <sub>21</sub> H <sub>25</sub> D <sub>5</sub> N <sub>4</sub> O <sub>4</sub>
Molecular Weight	Approximately 407.53 g/mol
Appearance	Light yellow to yellow solid
Isotopic Enrichment	Not consistently reported by all suppliers. It is crucial to obtain the Certificate of Analysis for the specific lot to ascertain the deuterium incorporation percentage.
Solubility (based on non-deuterated Cinitapride)	Soluble in DMSO; sparingly soluble in water and ethanol.[1]

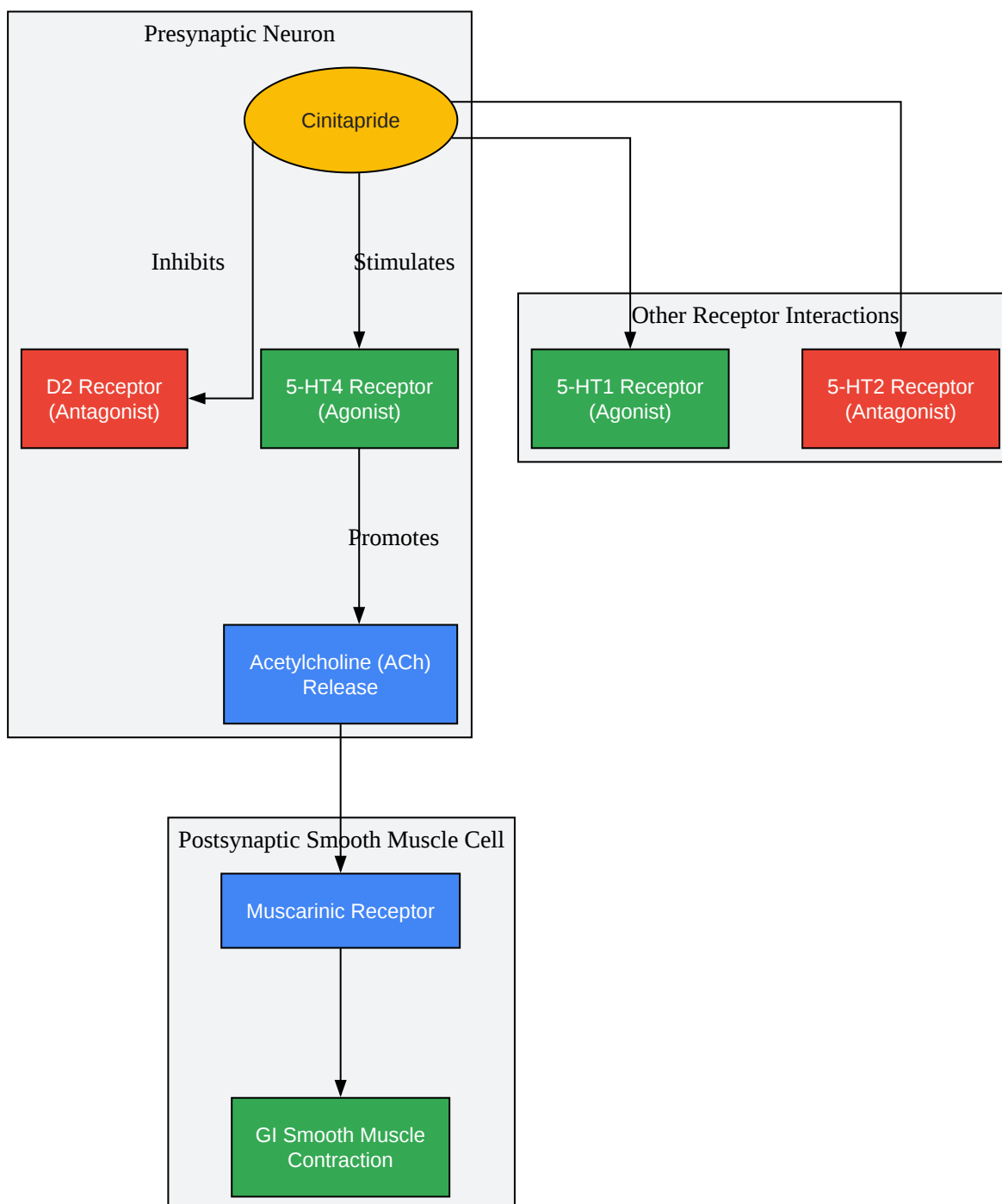
## Mechanism of Action and Signaling Pathways

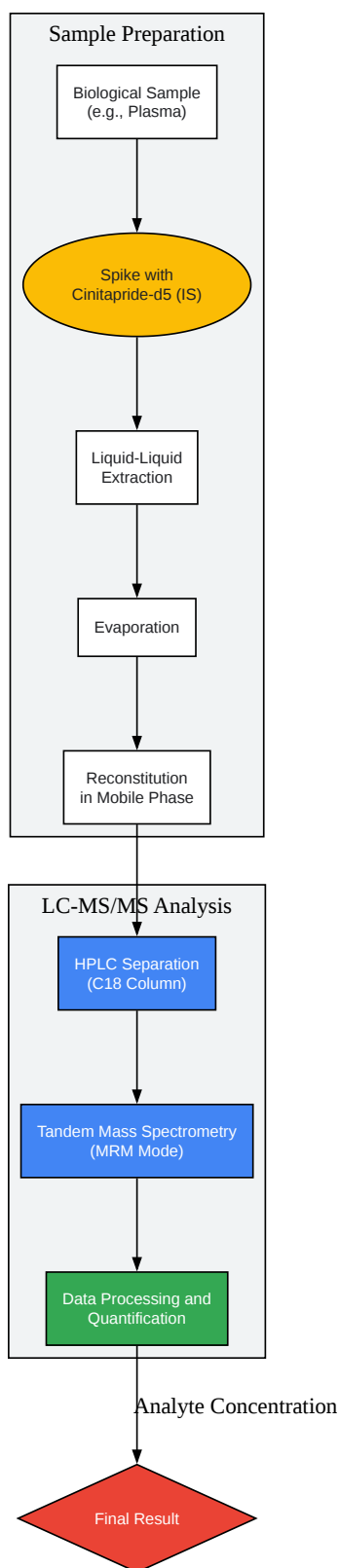
Cinitapride exerts its prokinetic effects through a multi-target mechanism involving serotonin (5-HT) and dopamine D2 receptors.[2][3] As a deuterated analog, **Cinitapride-d5** is expected to have the same pharmacological targets. The primary use of **Cinitapride-d5** in research is not for its therapeutic effect but as a stable isotope-labeled internal standard. However, understanding the signaling pathways of the parent compound is crucial for interpreting studies where Cinitapride is the analyte.

Cinitapride acts as:

- An agonist at the 5-HT1 and 5-HT4 receptors.[\[2\]](#)
- An antagonist at the 5-HT2 and dopamine D2 receptors.[\[2\]](#)

The agonistic action on 5-HT4 receptors in the myenteric plexus enhances the release of acetylcholine, a key neurotransmitter that stimulates gastrointestinal smooth muscle contraction and motility.[\[2\]](#) The antagonistic effects on 5-HT2 and D2 receptors also contribute to its prokinetic activity.





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## References

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)